Cas no 1448073-08-2 (N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide)

N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide
- N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide
-
- インチ: 1S/C15H18N4O2/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20)
- InChIKey: JJHVDPWLFQJBCZ-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(NC1=C(C)N=C(N2CCCC2)N=C1C)=O
N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-0076-2mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-3mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-10μmol |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-1mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6438-0076-5mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-30mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-20mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-25mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6438-0076-100mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 90%+ | 100mg |
$372.0 | 2023-05-20 | |
Life Chemicals | F6438-0076-4mg |
N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
1448073-08-2 | 4mg |
$99.0 | 2023-09-09 |
N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide 関連文献
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamideに関する追加情報
Recent Advances in the Study of N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide (CAS: 1448073-08-2)
N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide (CAS: 1448073-08-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrimidine-furan hybrid structure, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to selectively inhibit specific kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The study reported an IC50 value of 12 nM for JAK2 inhibition, highlighting its potential as a targeted therapeutic agent.
Further investigations into the compound's pharmacokinetic profile have revealed favorable oral bioavailability and metabolic stability. A recent preclinical study conducted by researchers at the University of Cambridge showed that the compound achieved a plasma concentration of 1.2 µM after oral administration in rodent models, with a half-life of approximately 6 hours. These properties make it a promising candidate for further development as an oral therapeutic agent.
In addition to its kinase inhibitory activity, N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide has also been investigated for its potential in modulating protein-protein interactions. A 2024 study in Nature Chemical Biology reported that the compound can disrupt the interaction between p53 and MDM2, a critical regulatory axis in cancer biology. This finding opens new avenues for the development of small-molecule therapeutics targeting protein-protein interactions, which have traditionally been considered challenging drug targets.
The synthetic routes for N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a scalable, five-step synthesis with an overall yield of 42%, addressing previous challenges in large-scale production. This advancement is crucial for facilitating further preclinical and clinical studies of the compound.
Looking forward, several pharmaceutical companies have initiated preclinical development programs based on this compound. Current research efforts are focused on evaluating its therapeutic potential in various disease models, including rheumatoid arthritis, myeloproliferative disorders, and certain solid tumors. The compound's unique chemical scaffold and promising biological activity profile position it as an important molecule in the ongoing development of targeted therapies in chemical biology and medicinal chemistry.
1448073-08-2 (N-4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-ylfuran-2-carboxamide) Related Products
- 2227901-82-6((1R)-3-amino-1-(6-chloro-1H-indol-3-yl)propan-1-ol)
- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)
- 1805919-60-1(4-(Chloromethyl)-5-cyano-3-(difluoromethyl)-2-hydroxypyridine)
- 2171788-19-3(tert-butyl 3-amino(1-methyl-1H-pyrazol-5-yl)methyl-3-hydroxypyrrolidine-1-carboxylate)
- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)
- 1431963-26-6(1-Ethyl-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-4-amine hydrochloride)
- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)
- 1805978-82-8(2-Amino-6-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)




